



Application Notes and Protocols: Synthesis of Oleanolic Acid Derivative 2

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Compound of Interest		
Compound Name:	Oleanolic acid derivative 2	
Cat. No.:	B1139474	Get Quote

A Representative Protocol for the Synthesis of Bardoxolone Methyl (CDDO-Me)

For research, scientific, and drug development professionals.

Introduction

Oleanolic acid, a pentacyclic triterpenoid found in numerous plants, serves as a valuable scaffold for the synthesis of derivatives with enhanced therapeutic properties. This document provides a detailed protocol for the synthesis of a clinically significant oleanolic acid derivative. Due to the ambiguity of the specific designation "oleanolic acid derivative 2" and the lack of a publicly available, detailed synthesis protocol for the compound initially identified under this name (CAS 211516-63-1), this protocol describes the synthesis of Bardoxolone Methyl (also known as CDDO-Me or methyl 2-cyano-3,12-dioxooleana-1,9(11)-dien-28-oate). This derivative is a potent anti-inflammatory and antioxidant agent and serves as an excellent and well-documented representative example for the chemical modification of oleanolic acid.[1][2][3][4]

The described five-step synthesis is efficient, scalable, and proceeds with a good overall yield, making it suitable for producing significant quantities for research and development.[2][5][6]

Data Presentation

The synthesis of Bardoxolone Methyl from oleanolic acid is a multi-step process involving key transformations of the A and C rings, as well as the C-28 carboxylic acid. The quantitative data for a representative synthesis are summarized in the table below.



Step	Reaction	Key Reagents	Intermediate Product	Reported Yield (%)
1	Methyl Esterification	Oleanolic Acid, K ₂ CO ₃ , MeI	Methyl 3β- hydroxyolean-12- en-28-oate	~99%
2	C-Ring Oxidation	Methyl 3β- hydroxyolean-12- en-28-oate, lodobenzoic acid	Methyl 3β- hydroxy-12- oxoolean-9(11)- en-28-oate	~87%
3	A-Ring Oxidation & Epoxidation	Methyl 3β- hydroxy-12- oxoolean-9(11)- en-28-oate, m- CPBA	Epoxide Intermediate	Not Isolated
4	Epoxide Opening & Bromination	Epoxide Intermediate, HBr, Br ₂	Methyl 2α- bromo-3,12- dioxoolean- 9(11)-en-28-oate	~82% (for steps 3 & 4)
5	Cyanation	Methyl 2α- bromo-3,12- dioxoolean- 9(11)-en-28- oate, CuCN, KI	Bardoxolone Methyl (Final Product)	~73%
-	Overall Yield	-	-	~50%

Experimental Protocols

This section provides a detailed methodology for the five-step synthesis of Bardoxolone Methyl from oleanolic acid.

Step 1: Methyl Esterification of Oleanolic Acid

• Objective: To protect the carboxylic acid group at the C-28 position as a methyl ester.



Procedure:

- Dissolve oleanolic acid in dimethylformamide (DMF).
- Add potassium carbonate (K₂CO₃) and methyl iodide (MeI) to the solution.
- Stir the reaction mixture at room temperature for 24 hours.
- Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 3β-hydroxyolean-12-en-28-oate. The product is typically of high purity and can be used in the next step without further purification.

Step 2: Oxidation of the C-Ring

Objective: To introduce a ketone at the C-12 position and shift the double bond to form an
enone system in the C-ring.

Procedure:

- Dissolve the methyl ester intermediate from Step 1 in a mixture of fluorobenzene and dimethyl sulfoxide (DMSO).
- Add iodobenzoic acid to the solution.
- Heat the mixture to 85°C and stir for 24 hours.
- After cooling, dilute the reaction mixture with water and extract the product.
- Purify the crude product by column chromatography to obtain methyl 3β -hydroxy-12-oxoolean-9(11)-en-28-oate.

Step 3 & 4: Epoxidation, Oxidation, and Bromination

 Objective: To oxidize the C-3 hydroxyl group and introduce a bromine atom at the C-2 position, preparing the A-ring for cyanation.



Procedure:

- Dissolve the product from Step 2 in dichloromethane (CH₂Cl₂).
- Cool the solution to 0°C and add meta-chloroperoxybenzoic acid (m-CPBA). Stir the reaction for 24 hours, allowing it to warm to room temperature. This forms an epoxide intermediate.
- Treat the resulting intermediate with hydrobromic acid (HBr) and bromine (Br₂) in acetic acid.
- Maintain the reaction at room temperature and then warm to 35°C for 24 hours.
- \circ Work up the reaction to isolate the bromo-enone intermediate, methyl 2 α -bromo-3,12-dioxoolean-9(11)-en-28-oate.

Step 5: Cyanation to Yield Bardoxolone Methyl

 Objective: To introduce the C-2 cyano group via nucleophilic substitution to form the final product.

Procedure:

- Dissolve the bromo-enone from Step 4 in DMF.
- Add copper(I) cyanide (CuCN) and potassium iodide (KI) to the mixture.
- Heat the reaction to 120°C and stir for 24 hours.
- After cooling, perform an aqueous workup and extract the product.
- Purify the crude product by chromatography to yield Bardoxolone Methyl as the final product.[5][6]

Mandatory Visualizations Synthesis Workflow





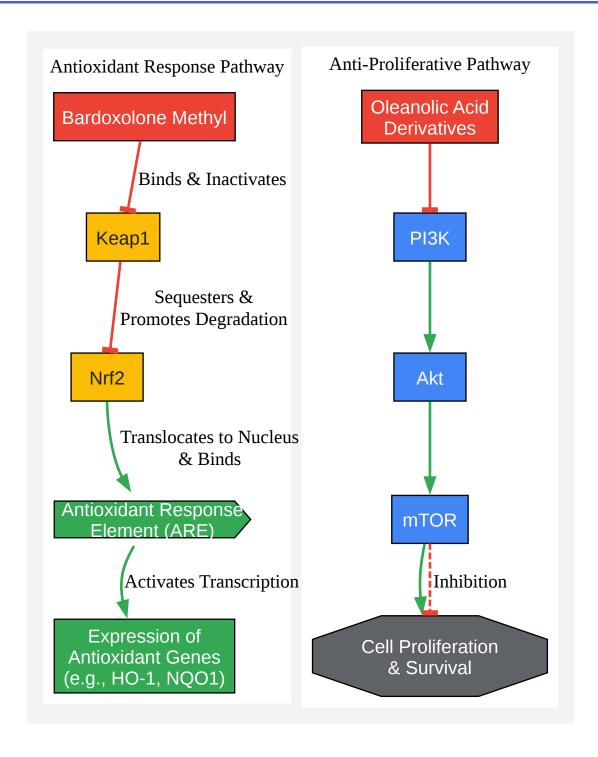
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Caption: A flowchart illustrating the key stages in the synthesis of Bardoxolone Methyl.

Signaling Pathway

Bardoxolone Methyl is a known activator of the Nrf2 antioxidant response pathway and an inhibitor of the pro-inflammatory NF-kB pathway.[1][3] Additionally, oleanolic acid derivatives have been shown to inhibit the PI3K/Akt/mTOR signaling pathway, which is often dysregulated in cancer.[7][8][9][10][11]





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Caption: Signaling pathways modulated by Bardoxolone Methyl and related oleanolic acid derivatives.



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